Cas no 2649077-08-5 (1-(3-isocyanatobutyl)-1H-pyrazole)

1-(3-isocyanatobutyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-isocyanatobutyl)-1H-pyrazole
- 2649077-08-5
- EN300-1998458
-
- Inchi: 1S/C8H11N3O/c1-8(9-7-12)3-6-11-5-2-4-10-11/h2,4-5,8H,3,6H2,1H3
- InChI Key: XTAHHHGVNYPOJS-UHFFFAOYSA-N
- SMILES: O=C=NC(C)CCN1C=CC=N1
Computed Properties
- Exact Mass: 165.090211983g/mol
- Monoisotopic Mass: 165.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 47.2Ų
1-(3-isocyanatobutyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998458-0.25g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1998458-5.0g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1998458-2.5g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1998458-0.1g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1998458-10.0g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1998458-1.0g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1998458-1g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1998458-10g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1998458-0.05g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1998458-0.5g |
1-(3-isocyanatobutyl)-1H-pyrazole |
2649077-08-5 | 0.5g |
$946.0 | 2023-09-16 |
1-(3-isocyanatobutyl)-1H-pyrazole Related Literature
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 1-(3-isocyanatobutyl)-1H-pyrazole
Comprehensive Overview of 1-(3-Isocyanatobutyl)-1H-Pyrazole (CAS No. 2649077-08-5)
1-(3-Isocyanatobutyl)-1H-Pyrazole (CAS No. 2649077-08-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, characterized by its pyrazole ring and isocyanate functional group, is a subject of interest for researchers and manufacturers alike. Its molecular structure, combining a heterocyclic framework with a reactive isocyanate moiety, makes it a versatile intermediate in synthetic chemistry.
The growing demand for high-performance materials and specialty chemicals has driven the exploration of compounds like 1-(3-Isocyanatobutyl)-1H-Pyrazole. In the context of green chemistry and sustainable synthesis, this compound is being studied for its potential role in developing eco-friendly polymers and coatings. Researchers are particularly interested in its reactivity, which allows for the creation of cross-linked networks in polymer systems, enhancing durability and thermal stability.
One of the most frequently asked questions about 1-(3-Isocyanatobutyl)-1H-Pyrazole revolves around its synthesis methods and scalability. Recent advancements in catalytic processes have improved the efficiency of producing this compound, reducing waste and energy consumption. Additionally, its compatibility with biobased substrates aligns with the global shift toward renewable resources, making it a promising candidate for future industrial applications.
Another area of interest is the compound's potential in pharmaceutical research. While not directly used as an active pharmaceutical ingredient (API), its derivatives are being investigated for their bioactive properties. The pyrazole core is a common motif in drug discovery, known for its ability to interact with biological targets. This has led to increased searches for "pyrazole-based compounds in medicine" and "isocyanate applications in drug design," highlighting the compound's relevance in modern research.
From an industrial perspective, 1-(3-Isocyanatobutyl)-1H-Pyrazole is valued for its role in producing advanced adhesives and sealants. Its ability to form strong covalent bonds with hydroxyl-containing materials makes it ideal for creating high-strength, moisture-resistant products. This has sparked discussions around "next-generation adhesives" and "smart materials," topics that resonate with engineers and material scientists.
Safety and handling of 1-(3-Isocyanatobutyl)-1H-Pyrazole are also critical considerations. While not classified as a hazardous material under standard regulations, proper storage and handling protocols are essential to maintain its stability. Users often search for "best practices for isocyanate handling" and "storage conditions for reactive intermediates," reflecting the need for accessible technical guidance.
In summary, 1-(3-Isocyanatobutyl)-1H-Pyrazole (CAS No. 2649077-08-5) is a compound with multifaceted applications, from polymer science to pharmaceutical research. Its unique structure and reactivity position it as a valuable tool in the development of innovative materials and chemicals. As industries continue to prioritize sustainability and efficiency, this compound is likely to remain a focal point of scientific and industrial exploration.
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